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molecular formula C20H11F6N5 B8747982 1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-

1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-

Cat. No. B8747982
M. Wt: 435.3 g/mol
InChI Key: ZDSWMSRFTNIEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488740B2

Procedure details

Heat a mixture of 5-chloro-2-(3-(trifluoromethyl)pyridin-2-yl)-[1,8]naphthyridine (62 mg, 0.2 mmol), 2-amino-5-trifluoromethylpyridine (32.4 mg, 0.2 mmol), xantphos (11.6 mg, 0.02 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol) and Cs2CO3 (130 mg, 0.4 mmol) in dioxane (2.0 mL) at 100° C. for 20 hours. Cool the mixture, concentrate under vacuum, dilute with EtOAc/water (5.0 mL each), filter through celite, wash celite with EtOAc (2×5 mL) and dry combined organic layers with MgSO4. Filter the dried extract and concentrate under vacuum to afford crude product. Purify by preparative TLC using EtOAc as eluent to afford title compound as a yellow solid. 1H NMR (400 MHZ, DMSO-D6) δ 10.15 (s, 1H), 9.1 (d, 1H, J=2.2 Hz), 9.0 (d, 1H, J=1.1 Hz), 8.95 (d, 1H, J=1.2 Hz), 8.68 (s, 1H), 8.50 (d, 1H, J=1.3 Hz), 8.43 (d, 1H, J=2.0 Hz), 8.12 (dd, 1H), 8.0(d, 1H, J=2.2 Hz), 7.81 (m, 1H), 7.49 (d, 1H, J=2.2 Hz). MS=436.08 (M+H).
Name
5-chloro-2-(3-(trifluoromethyl)pyridin-2-yl)-[1,8]naphthyridine
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
32.4 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
18.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]1[C:17]([C:18]([F:21])([F:20])[F:19])=[CH:16][CH:15]=[CH:14][N:13]=1)=[N:7]2.[NH2:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][N:24]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:19][C:18]([F:21])([F:20])[C:17]1[C:12]([C:6]2[N:7]=[C:8]3[C:3]([C:2]([NH:22][C:23]4[CH:28]=[CH:27][C:26]([C:29]([F:31])([F:30])[F:32])=[CH:25][N:24]=4)=[CH:11][CH:10]=[N:9]3)=[CH:4][CH:5]=2)=[N:13][CH:14]=[CH:15][CH:16]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
5-chloro-2-(3-(trifluoromethyl)pyridin-2-yl)-[1,8]naphthyridine
Quantity
62 mg
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=NC=C1)C1=NC=CC=C1C(F)(F)F
Name
Quantity
32.4 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
11.6 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Cs2CO3
Quantity
130 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
18.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
ADDITION
Type
ADDITION
Details
dilute with EtOAc/water (5.0 mL each)
FILTRATION
Type
FILTRATION
Details
filter through celite
WASH
Type
WASH
Details
wash celite with EtOAc (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dry
FILTRATION
Type
FILTRATION
Details
Filter the dried
EXTRACTION
Type
EXTRACTION
Details
extract
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
Purify by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)C1=CC=C2C(=CC=NC2=N1)NC1=NC=C(C=C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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